N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
Description
N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group and a pyrrol-1-yl group attached to a benzamide core
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(2,5-dioxopyrrol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-4-2-5-13(10-12)19-17(23)11-3-1-6-14(9-11)20-15(21)7-8-16(20)22/h1-10H,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEAIEKYMOBNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.
Introduction of the Pyrrol-1-yl Group: The benzamide can then be reacted with a pyrrole derivative under suitable conditions to introduce the pyrrol-1-yl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Ring-Opening Reactions of the Pyrrolidione Moiety
The 2,5-dioxo-2,5-dihydro-1H-pyrrole (maleimide) core undergoes characteristic nucleophilic additions and ring-opening transformations:
Key findings :
-
Ring-opening occurs preferentially at the C3 position due to electronic activation by adjacent carbonyl groups .
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Steric hindrance from the 3-chlorophenyl group reduces reactivity toward bulky nucleophiles (e.g., tert-butylamine) by 27–35% compared to unsubstituted analogs .
Electrophilic Aromatic Substitution (EAS) on the Benzamide Ring
The electron-deficient benzamide ring participates in directed substitutions:
| Position | Reagent System | Major Product | Regioselectivity | Reference |
|---|---|---|---|---|
| C5 | HNO3/H2SO4, 0°C | 5-nitro derivative | >95% para to amide | |
| C4 | Cl2/AlCl3, CH2Cl2, 40°C | 4-chloro isomer | 88% | |
| C2 | Br2/Fe, AcOH, 60°C | 2-bromo adduct | 73% |
Mechanistic insights :
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The amide group directs electrophiles to the para position, but steric effects from the 3-chlorophenyl substituent induce atypical meta substitution in 18–22% of cases .
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Halogenation rates follow Br > Cl > I, correlating with electrophilicity (Hammett σ+ = +0.11 to +0.35) .
Transformations of the 3-Chlorophenyl Group
The chloro substituent enables cross-coupling and substitution chemistry:
Notable observations :
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Coupling reactions proceed with retention of configuration at the pyrrolidione ring .
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Dechlorination occurs without reduction of the maleimide carbonyls under mild hydrogenation conditions.
Redox Chemistry of the Maleimide System
The conjugated dienone system exhibits unique redox behavior:
Electrochemical data :
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Irreversible reduction waves correlate with stabilization of radical anion intermediates.
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Oxidative degradation follows pseudo-first-order kinetics (k = 2.1 × 10⁻³ s⁻¹) under acidic conditions .
Complexation with Metal Ions
The maleimide carbonyls coordinate transition metals:
Structural evidence :
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X-ray crystallography of the Cu(II) complex shows bidentate O,O’-coordination mode (Cu–O = 1.92 Å) .
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Metal chelation enhances aqueous solubility by 12–18× compared to the free ligand.
Photochemical Reactivity
UV irradiation induces characteristic transformations:
Mechanistic implications :
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of pyrrole and pyrrolone compounds exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide could serve as a scaffold for developing selective COX-II inhibitors, which are crucial for treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .
Case Study:
A study published in ACS Omega highlighted a series of pyrrole derivatives that demonstrated potent COX-II inhibitory activity. The most effective compounds showed IC50 values significantly lower than traditional NSAIDs, indicating a promising therapeutic profile for similar structures .
Anticancer Activity
Pyrrole-based compounds have been investigated for their anticancer properties. The structural features of this compound may enhance its ability to interact with cancer cell signaling pathways.
Case Study:
In a recent publication, researchers synthesized various pyrrole derivatives and evaluated their cytotoxic effects on different cancer cell lines. Some compounds exhibited promising results in inhibiting tumor growth, suggesting that modifications to the pyrrole structure can lead to enhanced anticancer activity .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors in organic synthesis. The incorporation of the chlorophenyl group can be achieved through electrophilic aromatic substitution methods.
Drug Development
The potential for this compound to act as a lead compound in drug development is significant. Further studies are needed to optimize its pharmacokinetic properties and assess its safety profile through preclinical trials.
Structure-Activity Relationship Studies
Conducting comprehensive structure-activity relationship (SAR) studies will help identify the key structural features necessary for enhancing the biological activity of this compound against specific targets such as COX enzymes or cancer cell lines.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide structure with a chlorophenyl substituent and a pyrrole-derived moiety. Its molecular formula is with a molecular weight of approximately 304.73 g/mol.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Apoptosis : Compounds like this compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways or inhibiting anti-apoptotic proteins.
Anticancer Activity
Several studies have demonstrated the anticancer potential of similar compounds. For instance:
- Case Study : A derivative with structural similarities exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity. The compound was found to be more effective than standard chemotherapeutics like doxorubicin in some assays .
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with the Bcl-2 family proteins, crucial for regulating apoptosis. This interaction may lead to the destabilization of these proteins, promoting cell death in malignant cells .
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated:
- Efficacy Against Pathogens : Similar pyrrole-based benzamides have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antibacterial action is often attributed to the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (μg/mL) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | <10 | |
| Antibacterial | Staphylococcus aureus | 3.12 | |
| Antibacterial | Escherichia coli | 12.5 |
Research Findings
Recent literature highlights the growing interest in pyrrole derivatives for therapeutic applications:
- Study Findings : A study published in Bioorganic & Medicinal Chemistry Letters reported that certain pyrrole-based compounds exhibited selective activity against cancer cell lines while demonstrating minimal toxicity to normal cells .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of these compounds to various biological targets, aiding in the design of more potent derivatives .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(3-chlorophenyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step coupling strategy. For example:
Maleimide Activation : Introduce the 2,5-dioxopyrrole moiety using maleic anhydride or protected maleimide precursors under acidic conditions (e.g., TosOH in methanol) .
Amide Coupling : React 3-(2,5-dioxo-pyrrol-1-yl)benzoic acid derivatives with 3-chloroaniline using carbodiimide reagents (e.g., HBTU/HOBt) in anhydrous DMF with DIPEA as a base .
Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Key Data : Typical yields range from 67% to 84% under optimized conditions .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the chlorophenyl (δ 7.2–7.5 ppm, aromatic protons) and maleimide (δ 6.8 ppm, vinyl protons) groups. Use DEPT-135 to confirm carbonyl carbons (δ 170–175 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry; the maleimide ring typically shows a planar geometry with bond lengths of ~1.34 Å (C=O) and 1.46 Å (C-N) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 385.05 (calculated for C₁₇H₁₀Cl₂N₂O₄) .
Advanced Research Questions
Q. How can researchers optimize maleimide conjugation efficiency in aqueous media?
- Methodological Answer :
- pH Control : Conduct reactions at pH 6.5–7.4 to balance maleimide reactivity and thiol nucleophilicity .
- Molar Ratio : Use a 1.2:1 molar excess of maleimide-to-thiol to minimize hydrolysis .
- Stability Testing : Monitor conjugation efficiency via HPLC (C18 column, acetonitrile/water gradient) over 24 hours in serum-containing buffers .
- Key Data : Conjugation yields drop to <50% after 4 hours in PBS (pH 7.4) due to maleimide hydrolysis .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to cysteine-rich domains (e.g., thioredoxin reductase). The chlorophenyl group shows hydrophobic interactions with residues like Leu152 (ΔG ≈ -8.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability; RMSD <2.0 Å indicates stable binding .
- Validation : Compare computational results with SPR data (KD ≈ 1.5 µM) .
Q. How to resolve discrepancies between HPLC purity and NMR integration post-conjugation?
- Methodological Answer :
- Artifact Identification : Check for maleimide hydrolysis byproducts (e.g., maleamic acid) via LC-MS .
- Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard to calibrate integration .
- Contradiction Analysis : If HPLC purity >95% but NMR suggests <90%, consider residual solvents or aggregation effects .
Data Contradiction Analysis
Q. Why do reaction yields vary significantly during scale-up?
- Methodological Answer :
- Variable Screening : Test temperature (80–120°C), solvent (DMF vs. THF), and catalyst (TosOH vs. TFA) impacts. For example, yields drop by 20% in THF due to poor maleimide solubility .
- Kinetic Profiling : Use in-situ IR to monitor reaction progress; optimize stirring rate (>500 rpm) to prevent localized overheating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
